molecular formula C12H19NO2 B8583519 3-(4-Methoxy-benzylamino)-2-methyl-propan-1-ol CAS No. 1246455-99-1

3-(4-Methoxy-benzylamino)-2-methyl-propan-1-ol

Cat. No.: B8583519
CAS No.: 1246455-99-1
M. Wt: 209.28 g/mol
InChI Key: IHVMTUOVRAHPBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methoxy-benzylamino)-2-methyl-propan-1-ol is a useful research compound. Its molecular formula is C12H19NO2 and its molecular weight is 209.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

1246455-99-1

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

3-[(4-methoxyphenyl)methylamino]-2-methylpropan-1-ol

InChI

InChI=1S/C12H19NO2/c1-10(9-14)7-13-8-11-3-5-12(15-2)6-4-11/h3-6,10,13-14H,7-9H2,1-2H3

InChI Key

IHVMTUOVRAHPBA-UHFFFAOYSA-N

Canonical SMILES

CC(CNCC1=CC=C(C=C1)OC)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-amino-2-methyl-propionic acid (5.00 g, 48.4 mmol) in tetrahydrofuran (107 ml) and 1N sodium hydroxide (107 ml, 107 mmol) was added 4-methoxybenzoyl chloride (8.69 g, 50.9 mmol) at 0° C. The mixture was stirred at room temperature for 3 hours and partitioned between water and ethyl acetate. The water phase was washed with ethyl acetate and acidified with 1N hydrochloric acid. The product was extracted with ethyl acetate. The organic phase was dried over sodium sulfate, and concentrated in vacuo. To the residue dissolved into tetrahydrofuran (20 ml) was added 1M borane-tetrahydrofuran complex (6.40 ml, 6.40 mmol) at 0° C. The mixture was stirred at room temperature. After 30 minutes, the mixture was refluxed for 5 hours and acidified with 3N hydrochloric acid. The acidic aqueous solution was stirred at 60° C. for 2 hours. The organic solvent was evaporated under reduced pressure, then the residue was partitioned between water and ethyl acetate. The water phase was washed with ethyl acetate and basified with 3N sodium hydroxide. The product was extracted with chloroform. The organic phase was dried over sodium sulfate, and concentrated in vacuo to afford 3-(4-methoxy-benzylamino)-2-methyl-propan-1-ol as colorless oil (8.28 g, 82%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
107 mL
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reactant
Reaction Step One
Quantity
8.69 g
Type
reactant
Reaction Step One
Quantity
107 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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